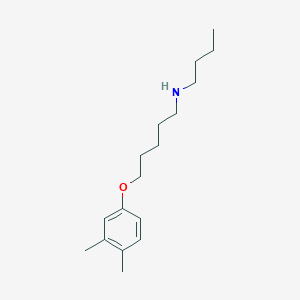
N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-(3,4-dimethylphenoxy)-1-pentanamine, also known as Buphenylamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can be beneficial for the treatment of various diseases. It has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurological disorders. In addition, it has been shown to have anti-cancer properties, which can be beneficial for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for neurological disorders. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine. One direction is to further explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent and as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenol with butylamine to form N-butyl-3,4-dimethylphenolamine. The second step involves the reaction of N-butyl-3,4-dimethylphenolamine with 1-chloropentane to form this compound. This synthesis method has been widely used in the scientific community to produce this compound for research purposes.
Scientific Research Applications
N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Properties
IUPAC Name |
N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-11-18-12-7-6-8-13-19-17-10-9-15(2)16(3)14-17/h9-10,14,18H,4-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVPWCSURFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)

![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
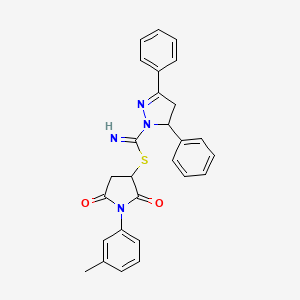
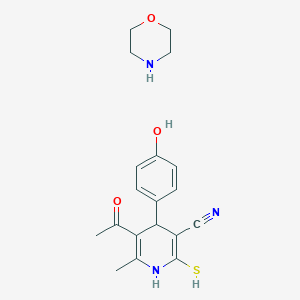

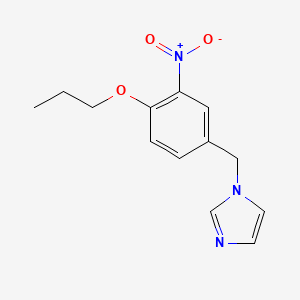

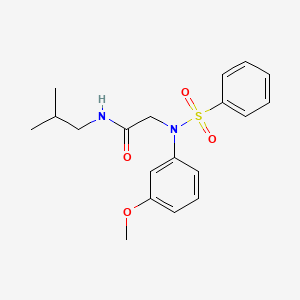
![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)
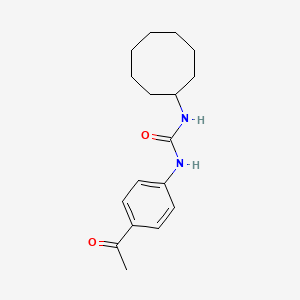
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)

